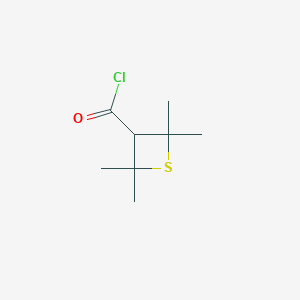
1,1-Diphenyltriazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diphenyltriazane is an organic compound characterized by the presence of two phenyl groups attached to a triazane moiety
Vorbereitungsmethoden
The synthesis of 1,1-Diphenyltriazane typically involves the reaction of diphenylamine with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
1,1-Diphenyltriazane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of diphenylnitrosoamine.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of diphenylhydrazine.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
1,1-Diphenyltriazane has found applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Diphenyltriazane involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenyltriazane can be compared to other similar compounds, such as:
1,1-Diphenylethylene: Both compounds contain phenyl groups, but 1,1-Diphenylethylene has a different core structure, leading to distinct chemical properties and reactivity.
1,3,5-Triazine: This compound shares the triazine ring structure but differs in the substitution pattern and overall molecular structure, resulting in different applications and chemical behavior.
Eigenschaften
CAS-Nummer |
92752-02-8 |
|---|---|
Molekularformel |
C12H13N3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(N-hydrazinylanilino)benzene |
InChI |
InChI=1S/C12H13N3/c13-14-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,13H2 |
InChI-Schlüssel |
QDQVREMWYGZCHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


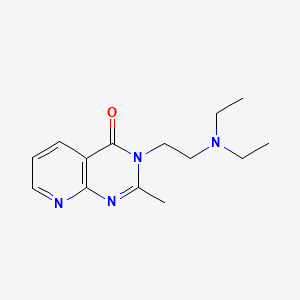
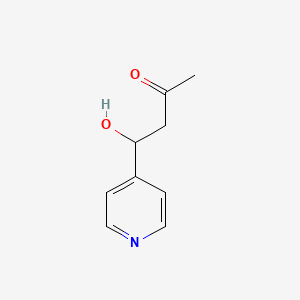

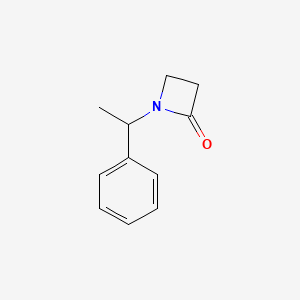



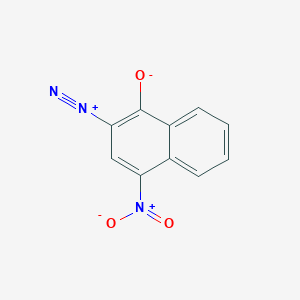
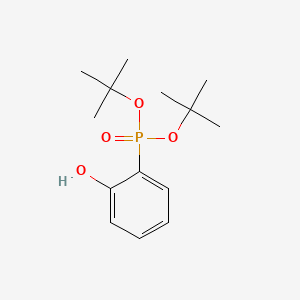

![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
